molecular formula C4H7N3O3 B1666422 Azido-PEG1-CH2CO2H CAS No. 79598-48-4

Azido-PEG1-CH2CO2H

Cat. No. B1666422
CAS RN: 79598-48-4
M. Wt: 145.12 g/mol
InChI Key: USTXYASKHZDVMV-UHFFFAOYSA-N
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Description

Azido-PEG1-CH2CO2H is a PEG derivative containing an azide group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The azide group in Azido-PEG1-CH2CO2H can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .


Molecular Structure Analysis

Azido-PEG1-CH2CO2H has a molecular weight of 145.1 g/mol and a molecular formula of C4H7N3O3 .


Chemical Reactions Analysis

Azido-PEG1-CH2CO2H can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

Azido-PEG1-CH2CO2H is a PEG derivative containing an azide group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

  • Dynamic Surface Coating for Cell Adhesion and Migration : Azido-[polylysine-g-PEG], a cell-repellent compound, has been used to create substrates that dynamically control cell adhesion. This technique enables applications like tissue motility assays and patterned coculturing, demonstrating its potential in cell biology research (van Dongen et al., 2013).

  • PEGylation of Proteins for Therapeutic Applications : A PEGylation methodology involving azido groups has been developed for site-specific incorporation of para-azidophenylalanine into proteins. This strategy is useful for creating selectively PEGylated proteins, which can have significant implications in therapeutic applications (Deiters et al., 2004).

  • Synthesis of Azido-Terminated Heterobifunctional PEG : New derivatives of poly(ethylene glycol) (PEG) with azido terminations have been synthesized. These derivatives are useful for "click" conjugation, showcasing the adaptability of azido-PEG compounds in creating ligands and other molecular structures (Hiki & Kataoka, 2007).

  • Quantification of Azide Incorporation in PEG Polymers : A study has focused on the quantification of azide groups in PEG polymers, which is essential for their effective use in conjugation chemistry and drug delivery. This research helps in better understanding and utilizing PEG azides in various applications (Semple et al., 2016).

  • Microwave-Assisted Click Chemistry for Functionalized Copolymers : Utilizing azido-polymers in microwave-assisted click chemistry has shown potential in drug delivery. This method facilitates the development of biodegradable polymers for conjugating drugs, expanding the applications of azido-PEG compounds in medicinal chemistry (Hu et al., 2013).

  • Vibrational Signaling Along PEG Chain : A study on azido-PEG-succinimide ester oligomers revealed that vibrational energy can propagate along the PEG chain. This finding could lead to new strategies in molecular electronics and biochemistry (Lin & Rubtsov, 2012).

  • Bioconjugation via Click Chemistry : Azido-containing amphiphilic copolymers have been used for bioconjugation through in situ click chemistry. This application is significant in creating functional interfaces for various biomedical applications (Wang et al., 2009).

Safety And Hazards

Azido-PEG1-CH2CO2H is toxic and contains a pharmaceutically active ingredient . It is moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, risk of serious damages to eyes, toxic; danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, possible risk of harm to unborn child .

Future Directions

Azido-PEG1-CH2CO2H is widely used in Click Chemistry . It can be used in the synthesis of PROTAC BRD4 Degrader-1 . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .

properties

IUPAC Name

2-(2-azidoethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O3/c5-7-6-1-2-10-3-4(8)9/h1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTXYASKHZDVMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG1-CH2CO2H

Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-azidoethoxyacetate (6.56 g, 37.9 mmol) in MeOH (80 ml) was added 1N aq. NaOH (80 ml) and the mixture was stirred at room temperature overnight (17 h). After removing the insoluble material, the methanol was evaporated in vacuo and this was saturated with sodium chloride and washed with ether (30 ml×3). The aqueous layer acidified with 3N HCl (30 ml) was extracted with ether (40 ml×4). The ether extracts were washed with brine, dried (MgSO4) and evaporated to yield 4.25 g (29.3 mmol, 77.3%) of 2-azidoethoxyacetic acid as a colourless oil: 1Hmr (CDCl3) δ: 3.3-4.0 (4H, m, --OCH2CH2N3), 4.22 (2H, s, --COCH2O--), 9.52 ppm (1H, s, --CO2H, exchanged with D2O); ir (neat) νmax : 2600-3300 (br,--CO 2 H) 2100 (azide) and 1740 cm-1C=O--CO2H). This material was used in the next step without further purification.
Name
ethyl 2-azidoethoxyacetate
Quantity
6.56 g
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reactant
Reaction Step One
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Quantity
80 mL
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reactant
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80 mL
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solvent
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Synthesis routes and methods II

Procedure details

A solution of 50.0 g of 2-azidoethanol (574 mmol) in 100 mL of dry THF was added dropwise to a stirred (mechanical stirrer) suspension of 25.3 g of NaH (632 mmol), in 250 mL of dry THF over a period of 1 hour. The reaction mixture was charged with 18.5 g of tetrabutylammonium bromide (57.4 mmol) and 9.52 g of potassium iodide (57.4 mmol) in one portion. Finally, a solid addition funnel was used to add 73.6 g of sodium chloroacetate (632 mmol) to the reaction mixture. The resulting suspension was heated at reflux temperature for 20 hrs. The reaction mixture was quenched with 200 mL of water (added dropwise with cooling), and the THF was removed in vacuo. The resulting basic solution was washed with dichloromethane (8×200 mL). The aqueous extract was acidified to pH=1 (concentrated HCl), saturated with solid NaCl, and extracted with 6×350 mL of dichloromethane. The combined dichloromethane extracts were dried overnight over Na2SO4, solvent removed in vacuo to give 45.6 g of III as a yellow oil (55%). The product was used in the next coupling experiment after spectral characterization. Carbonyldiimidazole (9.83 g, 60.6 mmol) and (2-azidoethoxy)acetic acid (II) (8.00 g, 55.1 mmol) in 100 mL of dry dichloromethane were stirred at room temperature for 1 hour. A solution of 8.7 g of 2,2-dimethyl-1,3-dioxane-4,6-dione (60.6 mmol, Meldrum's acid) and 4.4 g of dry pyridine (55.1 mmol) in 30 mL of dry dichloromethane were added to the reaction mixture, and stirred for 16 hrs at room temperature. The reaction mixture was washed with aqueous 2 N HCl solution (2×60 mL), water (2×40 ml), and brine (40 mL), dried (MgSO4), and the solvent removed under reduced pressure to give 15 g of the desired product (IV) (100%). TLC showed small amounts of Meldrum's acid in the crude product. The crude product was used in the next experiment without any further purification.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
25.3 g
Type
reactant
Reaction Step Two
Quantity
73.6 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
9.52 g
Type
reactant
Reaction Step Five
Quantity
18.5 g
Type
catalyst
Reaction Step Five
Name
Yield
55%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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